PDHK1 Target Annotation with Patented Indication Status vs. Unannotated Analogues
CAS 1170507-81-9 is explicitly annotated as a PDHK1 inhibitor in the Therapeutic Target Database (TTD) and DrugMap, with patented indication entries for metastatic cancer and solid tumours. This provides a defined molecular target and disease context that is absent for many structurally similar benzofuran–thiazole–pyrazole analogues found in chemical supplier catalogues, which lack any target annotation or disease association [1]. The closest indexed analogue within the same patent family, Thiazole carboxamide derivative 22, shares the PDHK1 target but has a distinct CAS number and structural identity, confirming that target annotation does not imply structural equivalence [2].
| Evidence Dimension | Target annotation and patent-indication mapping |
|---|---|
| Target Compound Data | PDHK1 inhibitor; patented for metastatic cancer and solid tumours (TTD ID D0QV1E; DrugMap ID DMGEIZV) |
| Comparator Or Baseline | Majority of benzofuran–thiazole–pyrazole analogues on chemical supplier platforms: no target annotation, no disease indication data publicly available |
| Quantified Difference | Binary (annotated vs. unannotated); cannot be expressed as a ratio or fold-change |
| Conditions | Cross-database target and indication mining (TTD, DrugMap, PubChem) |
Why This Matters
For scientific procurement where a defined molecular target and disease rationale are required, CAS 1170507-81-9 offers a documented PDHK1 inhibition profile with patent-supported indication data, whereas most commercially available structural analogues lack any target-level characterisation, making them unsuitable for hypothesis-driven research.
- [1] Therapeutic Target Database (TTD). Drug ID: D0QV1E. Thiazole carboxamide derivative 28. https://idrblab.net/ttd/ View Source
- [2] DrugMap. Drug ID: DMGEIZV. Thiazole carboxamide derivative 28. Cross-matching to TTD ID D0QV1E. https://drugmap.idrblab.net/ View Source
